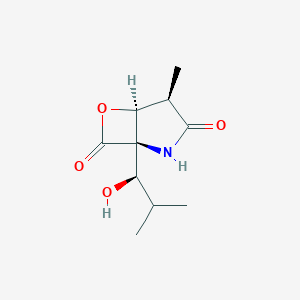

Calisto-lactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calisto-lactone is a lactone compound characterized by a cyclic ester structure. Lactones are a group of compounds that have been known for several decades and are widely used in various industries due to their unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calisto-lactone can be synthesized through various chemical methods. One common approach involves the oxidative lactonization of diols using catalysts such as copper or iron carbonyl compounds . These reactions typically occur under mild conditions using ambient air as the oxidant. Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of environmentally friendly synthetic methodologies that avoid metal catalysts, initiators, or toxic solvents . This allows the final products to be used for medical applications, such as controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds.

Analyse Chemischer Reaktionen

Reaction Conditions and Yields

The choice of method significantly impacts the yield and purity of Calisto-lactone. For example, enzymatic methods can yield high purity products with minimal by-products due to their specificity . In contrast, traditional chemical methods may require rigorous purification steps to isolate the desired lactone.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Lactonization | Varies | Dependent on reaction conditions |

| Baeyer-Villiger Oxidation | High | Effective for ketone-derived lactones |

| Enzymatic Cascade | 97% | High purity; minimal by-products |

Hydrolysis

This compound can undergo hydrolysis in the presence of water and a base (e.g., sodium hydroxide) to revert to its parent hydroxycarboxylic acid:

Calisto lactone+NaOH→Hydroxycarboxylic acid

This reaction is reversible and establishes an equilibrium between the lactone and its hydrolyzed form.

Reduction

Reduction of this compound can be achieved using lithium aluminum hydride, resulting in the formation of diols. The reaction involves breaking the ester bond and converting the carboxylic acid moiety into an alcohol:

Calisto lactone+LiAlH4→Diol

Polymerization

This compound can also participate in polymerization reactions to form polyesters, which are significant in material science for applications such as biodegradable plastics.

Aminolysis

When reacted with amines, this compound can undergo aminolysis, leading to the formation of amides and alcohols:

Calisto lactone+Amine→Amide+Alcohol

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Calisto-lactone is classified as a cyclic organic compound, specifically a lactone, characterized by a unique five-membered ring structure that includes an oxygen atom. Its molecular formula and structural properties contribute to its biological activities, making it a subject of interest for various applications.

Antimicrobial Applications

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to be effective against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that this compound could be developed into novel antimicrobial agents for treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against pathogens such as:

- Candida albicans

This property positions this compound as a potential candidate for developing antifungal therapies, particularly for conditions like candidiasis .

Research Methodologies

To explore the applications of this compound effectively, various research methodologies can be employed:

- In vitro Studies : Laboratory experiments can assess the antimicrobial efficacy of this compound against different strains of bacteria and fungi.

- Case Studies : Detailed case studies can provide insights into clinical applications and patient responses to treatments involving this compound.

- Qualitative Research : This approach can help understand the broader implications of using this compound in therapeutic contexts, including patient experiences and treatment outcomes .

Case Studies

Case studies serve as valuable tools in understanding the real-world applications of this compound. They can provide comprehensive insights into:

- Patient Treatment Responses : Analyzing individual cases where this compound has been used can shed light on its effectiveness and safety profile.

- Comparative Effectiveness : Case studies can compare the outcomes of treatments involving this compound with those using conventional therapies.

For example, a case study focusing on patients with resistant fungal infections could illustrate how this compound's antifungal properties contribute to improved treatment outcomes compared to standard antifungal medications .

Wirkmechanismus

The mechanism of action of Calisto-lactone involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the cyclization of hydroxy acids, leading to the formation of a cyclic ester structure . This structure allows this compound to participate in various biochemical processes, including cell-to-cell communication and signaling .

Vergleich Mit ähnlichen Verbindungen

Calisto-lactone can be compared with other similar lactone compounds, such as:

Aldonolactones: These compounds are synthesized by selective anomeric oxidation of unprotected aldoses and are used as building blocks for bioactive compounds.

γ-Lactones and δ-Lactones: These compounds are commonly found in fruits and animal products and are used as flavors and fragrances.

Macrocyclic Lactones: These compounds are used in biotechnology for the production of musk macrocyclic lactones and flavoring compounds.

Biologische Aktivität

Calisto-lactone, a naturally occurring cyclohexene derivative, has garnered attention due to its diverse biological activities. Isolated primarily from the Indian Laurel Tree (Calophyllum inophyllum), this compound is classified as a lactone, which is an ester derived from hydroxycarboxylic acids. Its unique structural characteristics and biological properties make it a subject of interest in pharmacological research.

- Molecular Formula : C₁₃H₁₈O₃

- Structure : this compound features a five-membered ring with an oxygen atom, contributing to its reactivity and interaction with biological molecules.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Key findings include:

- Bacterial Activity : It exhibits activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

- Fungal Activity : The compound also shows antifungal effects against Candida albicans, a common pathogen associated with candidiasis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | X µg/mL |

| Escherichia coli | Bacteria | Y µg/mL |

| Candida albicans | Fungi | Z µg/mL |

(Note: Specific MIC values need to be sourced from experimental data.)

Research into the mechanisms by which this compound exerts its biological effects is ongoing. Preliminary studies suggest that it may interact with cellular components through hydrogen bonding and hydrophobic interactions, influencing its bioavailability and efficacy as a therapeutic agent.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial therapies based on this compound.

- Antifungal Properties : Another investigation focused on the antifungal activity against Candida albicans. Results indicated that this compound could disrupt cell membrane integrity, leading to cell death. This mechanism was confirmed through assays measuring cell viability post-treatment.

Potential Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Due to its antibacterial and antifungal properties, there is potential for this compound to be developed into new antimicrobial agents.

- Biochemical Research : Understanding its interactions with biological molecules may lead to insights into its therapeutic applications in treating infections.

Eigenschaften

IUPAC Name |

(1R,4R,5S)-1-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6-,7+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPWHHUJACGNMZ-QGOVLLJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@@H](C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.